REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:29])[N:7]([CH2:9][CH2:10][O:11][CH2:12][CH2:13][N:14](CC1C=CC=CC=1)CC1C=CC=CC=1)[CH3:8])([CH3:4])([CH3:3])[CH3:2]>CO.[Pd]>[C:1]([O:5][C:6](=[O:29])[N:7]([CH2:9][CH2:10][O:11][CH2:12][CH2:13][NH2:14])[CH3:8])([CH3:4])([CH3:2])[CH3:3]
|
Name
|
[2-(2-dibenzylamino-ethoxy)-ethyl]-methyl-carbamic acid tert-butyl ester
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N(C)CCOCCN(CC1=CC=CC=C1)CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
40 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(N(C)CCOCCN)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg | |
YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |